3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₈Br₂ClNO and a molecular weight of 399.549 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 2-(2,4-dibromophenoxy)ethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine, which can affect neurotransmission. Additionally, this compound may interact with other proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function . This inhibition can lead to increased acetylcholine levels, affecting neurotransmission. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in sustained effects on cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity. For example, low doses may result in mild inhibition of acetylcholinesterase, whereas higher doses can cause more pronounced inhibition, leading to increased acetylcholine levels and potential toxic effects . It is important to determine the appropriate dosage to achieve the desired effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and influence cellular processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dibromophenol and 2-(2-chloroethyl)piperidine.
Reaction Conditions: The 2,4-dibromophenol is reacted with 2-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like dimethylformamide (DMF).
Formation of Intermediate: This reaction results in the formation of 3-[2-(2,4-dibromophenoxy)ethyl]piperidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, resulting in this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxide (OH⁻) or amine groups (NH₂).
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical studies to investigate its effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research into potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
2,4-Dibromophenol: A precursor in the synthesis of the compound, known for its brominated aromatic structure.
2-(2-Chloroethyl)piperidine: Another precursor, characterized by its piperidine ring and chloroethyl group.
3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride: A similar compound with chlorine atoms instead of bromine, which may exhibit different chemical and biological properties.
Properties
IUPAC Name |
3-[2-(2,4-dibromophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWQIWLDWOMHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219957-61-5 | |
Record name | Piperidine, 3-[2-(2,4-dibromophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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